4-nitrobenzyl diphenylacetate
CAS No.:
VCID: VC11100184
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Nitrobenzyl diphenylacetate is an organic compound that belongs to the class of esters. It is characterized by its complex structure, which includes a nitro group attached to a benzyl moiety linked to a diphenylacetate group. Despite its potential applications in various fields, such as medicinal chemistry and materials science, detailed information on this compound is limited. This article aims to provide an overview of what is known about 4-nitrobenzyl diphenylacetate, focusing on its structure, synthesis, and potential applications. Potential ApplicationsWhile specific applications of 4-nitrobenzyl diphenylacetate are not widely reported, compounds with similar structures have been explored for their biological activities. For instance, nitro-substituted compounds often exhibit antimicrobial or anticancer properties due to the electron-withdrawing nature of the nitro group, which can enhance their reactivity towards biological targets.
Research Findings |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | 4-nitrobenzyl diphenylacetate | ||||||||
Molecular Formula | C21H17NO4 | ||||||||
Molecular Weight | 347.4 g/mol | ||||||||
IUPAC Name | (4-nitrophenyl)methyl 2,2-diphenylacetate | ||||||||
Standard InChI | InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 | ||||||||
Standard InChIKey | NKPBVMBLDXNNRU-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | ||||||||
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | ||||||||
PubChem Compound | 891359 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume